去甲氧基拉诺拉嗪

描述

Desmethoxy ranolazine (DMRL) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of ranolazine, a drug used to treat angina, but with a modified chemical structure. DMRL is an analog of ranolazine and has been found to possess similar biological activities. It has been studied for its anti-inflammatory and anti-cancer effects, as well as its potential to act as an anti-diabetic agent. DMRL has also been investigated as a potential treatment for cardiovascular diseases, including atherosclerosis and heart failure.

科学研究应用

作用机制和抗心绞痛作用

去甲氧基拉诺拉嗪,以其品牌名 Ranexa 而闻名,主要用于治疗慢性稳定性心绞痛。它的抗心绞痛和抗缺血作用的显著之处在于不依赖于血压或心率的变化。拉诺拉嗪的确切作用机制尚未完全阐明,但据信它可以调节心脏中的晚期钠电流,进而影响细胞内钙水平,从而改善心肌松弛并减少心肌耗氧。已证明拉诺拉嗪可以延长慢性稳定性心绞痛患者的运动时间,这表明它作为辅助治疗的有效性,当其他抗心绞痛药物不能充分控制心绞痛时。这一特性使其成为慢性稳定性心绞痛管理潜力的重要研究重点 (Siddiqui & Keam, 2006; Keating, 2008)。

抗高血糖和代谢作用

拉诺拉嗪的另一个重要研究领域是其抗高血糖和代谢作用,特别是在糖尿病患者中。研究表明,拉诺拉嗪在降低血红蛋白 A1c 水平和改善血糖控制方面是有效的,这是一个有趣的发现,因为它主要用作抗心绞痛药物。其抗高血糖作用的机制仍不清楚,但可能涉及保护 β 细胞、抑制肝脏葡萄糖生成或以葡萄糖依赖性方式增强胰岛素分泌。这些作用使拉诺拉嗪成为慢性稳定性心绞痛和糖尿病患者的潜在治疗剂,提供目前正在广泛研究的双重益处 (Gilbert et al., 2017; Lisi et al., 2019)。

抗心律失常特性

拉诺拉嗪作为抗心律失常药物的潜力,特别是在治疗和预防室性心律失常方面,一直是研究兴趣的主题。研究报告称,拉诺拉嗪在室性心动过速/颤动和室性早搏等情况下有益。其潜在机制被认为与拉诺拉嗪调节心脏离子通道的能力有关,从而稳定心脏电活动。拉诺拉嗪的这一新兴应用突出了其不仅仅是抗心绞痛治疗的潜力,表明其在心血管疾病管理中具有更广泛的作用 (Bazoukis et al., 2018)。

安全和危害

未来方向

Ranolazine, the parent compound of Desmethoxy Ranolazine, has been identified as an inhibitor of the cardiac late Na+ current, although it also blocks other ionic currents, including the hERG/Ikr K+ current . Future studies with ranolazine may consider these benefits due to the recent success of non-specific anti-inflammatory molecules after myocardial infarction .

作用机制

Target of Action

Desmethoxy Ranolazine, a derivative of Ranolazine, primarily targets the late sodium current (INa) in cardiac cells . This current plays a significant role in the regulation of the heart’s electrical activity and contractility. In addition, it also targets the delayed rectifier potassium current (IKr) .

Mode of Action

Desmethoxy Ranolazine inhibits the late phase of the inward sodium current in ventricular myocardial cells . This inhibition reduces intracellular calcium overload and associated diastolic contractile dysfunction . By blocking the IKr, it prolongs the ventricular action potential duration . The net effect of Desmethoxy Ranolazine on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .

Biochemical Pathways

Desmethoxy Ranolazine affects the biochemical pathways related to ion transport in cardiac cells. By inhibiting the late sodium current, it prevents calcium overload in the ischemic cardiomyocytes . This modulation of ion transport can alleviate symptoms of conditions like chronic angina .

Pharmacokinetics

Desmethoxy Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability ranges from 35% to 50% . It has a protein binding of about 62% and a volume of distribution at steady state ranging from 85 to 180L . The elimination half-life of Desmethoxy Ranolazine is 1.4–1.9 hours . Approximately 5% of the drug is excreted renally unchanged .

Action Environment

The action of Desmethoxy Ranolazine can be influenced by various environmental factors. For instance, the presence of liver or renal impairment can affect the drug’s pharmacokinetics, potentially leading to increased plasma concentrations

生化分析

Biochemical Properties

Desmethoxy Ranolazine, like its parent compound Ranolazine, is thought to modulate metabolism during myocardial ischemia by activating pyruvate dehydrogenase activity to promote glucose oxidation . This interaction with enzymes and other biomolecules plays a crucial role in its biochemical reactions.

Cellular Effects

Desmethoxy Ranolazine, similar to Ranolazine, may have effects on various types of cells. In cancer cells, Ranolazine has been shown to inhibit invasiveness, especially under hypoxic conditions . It also suppresses the metastatic abilities of breast and prostate cancers and melanoma . These effects on cellular processes suggest that Desmethoxy Ranolazine may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ranolazine inhibits the late phase of the inward sodium current in ventricular myocardial cells, reducing intracellular calcium overload and associated diastolic contractile dysfunction . This mechanism may also apply to Desmethoxy Ranolazine, influencing its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Research on Ranolazine has shown that it can counteract strength impairment and oxidative stress in aged sarcopenic mice . It is plausible that Desmethoxy Ranolazine may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

Desmethoxy Ranolazine is likely involved in metabolic pathways similar to those of Ranolazine. Ranolazine is known to prevent fatty acid oxidation and favor glucose utilization, ameliorating the “energy starvation” of the failing heart . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Studies on Ranolazine have shown that it is distributed in various tissues, with the highest content found in the liver, followed by the kidneys, heart, lungs, and spleen . Desmethoxy Ranolazine may have similar interactions with transporters or binding proteins, affecting its localization or accumulation.

属性

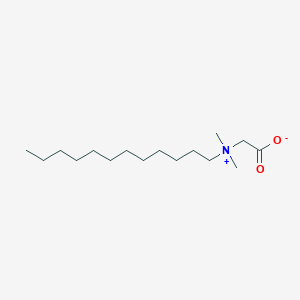

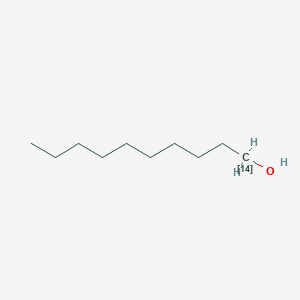

IUPAC Name |

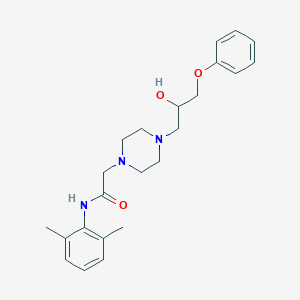

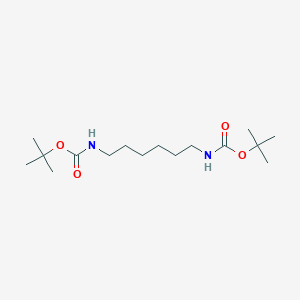

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543874 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

755711-09-2 | |

| Record name | Desmethoxy ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)